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Compound of Interest

Compound Name:
Methyl 4-amino-2-methyl-5-

nitrobenzoate

Cat. No.: B1422058 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-amino-2-methyl-
5-nitrobenzoate

Introduction
Methyl 4-amino-2-methyl-5-nitrobenzoate is an organic compound with the chemical formula

C₉H₁₀N₂O₄. Its structure, featuring an aminobenzoate backbone with nitro and methyl

substitutions, makes it a molecule of significant interest to researchers in medicinal chemistry

and drug development. The interplay of the electron-donating amino group and the electron-

withdrawing nitro group on the aromatic ring creates a unique electronic environment that

influences its chemical reactivity and potential biological activity. Such substituted nitroaromatic

compounds often serve as versatile intermediates in the synthesis of more complex molecules,

including heterocyclic systems and pharmacologically active agents. The amino group provides

a key site for further functionalization, while the nitro group can be readily reduced to an amine,

opening up additional synthetic pathways.

This guide provides a comprehensive overview of the known physicochemical properties of

Methyl 4-amino-2-methyl-5-nitrobenzoate, alongside detailed, field-proven experimental

protocols for its characterization. In the absence of extensive published data for this specific

molecule, this document leverages data from structurally similar compounds and outlines the

standard methodologies a researcher would employ to determine these critical parameters.
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Molecular Structure and Identifiers
The structural representation and key identifiers for Methyl 4-amino-2-methyl-5-
nitrobenzoate are presented below.

Caption: Chemical structure of Methyl 4-amino-2-methyl-5-nitrobenzoate.

Property Value Source

Molecular Formula C₉H₁₀N₂O₄ [1]

Molecular Weight 210.19 g/mol N/A

CAS Number 1260848-51-8 N/A

InChI

InChI=1S/C9H10N2O4/c1-5-3-

7(10)8(11(13)14)4-

6(5)9(12)15-2/h3-4H,10H2,1-

2H3

[1]

Physicochemical Properties
Quantitative data on the physicochemical properties of Methyl 4-amino-2-methyl-5-
nitrobenzoate are not widely available in the peer-reviewed literature. The following table

provides estimates based on the properties of structurally similar compounds and highlights the

need for experimental determination.
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Property Estimated/Reported Value Comments and Rationale

Melting Point (°C)
Not available. Expected to be

a solid at room temperature.

The related isomer, Methyl 4-

amino-3-nitrobenzoate, has a

reported melting point range of

186-205 °C.[2] The presence

of the additional methyl group

may slightly alter the crystal

lattice and thus the melting

point.

Boiling Point (°C)

Not available. Likely to

decompose at high

temperatures.

High molecular weight and

polar functional groups

suggest a high boiling point,

likely requiring vacuum

distillation to prevent

decomposition.

Solubility

Sparingly soluble in water;

soluble in common organic

solvents (e.g., DMSO, DMF,

methanol, ethyl acetate).

The aromatic nature and ester

functionality suggest solubility

in organic solvents. The amino

and nitro groups may provide

limited aqueous solubility.

pKa Not available.

The primary amine is expected

to have a pKa in the range of

2-4, typical for anilines with an

adjacent electron-withdrawing

group. The ester is not

appreciably acidic or basic.

LogP Not available.

The presence of polar amino

and nitro groups is balanced

by the nonpolar aromatic ring

and methyl groups. An

experimental determination is

necessary for an accurate

value.
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Experimental Protocols for Physicochemical
Characterization
Given the lack of published data, the following section provides standardized, step-by-step

protocols for the experimental determination of key physicochemical properties.

Protocol 1: Determination of Melting Point
Rationale: The melting point is a fundamental physical property that provides an indication of

purity. A sharp melting range is characteristic of a pure crystalline solid.

Methodology:

Sample Preparation: A small amount of the crystalline Methyl 4-amino-2-methyl-5-
nitrobenzoate is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

Instrumentation: A calibrated digital melting point apparatus is used.

Measurement:

The capillary tube is placed in the heating block of the apparatus.

The temperature is increased rapidly to about 15-20 °C below the expected melting point,

and then the heating rate is slowed to 1-2 °C per minute.

The temperature at which the first liquid appears (onset) and the temperature at which the

entire sample becomes a clear liquid (clear point) are recorded as the melting range.

Validation: The procedure is repeated two more times, and the average of the three

measurements is reported. The calibration of the apparatus should be verified using certified

reference standards.

Protocol 2: Determination of Solubility
Rationale: Solubility in various solvents, particularly in aqueous buffers at different pH values

and in organic solvents, is critical for designing formulations, reaction conditions, and

purification procedures.
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Methodology (Equilibrium Shake-Flask Method):

Solvent Selection: A range of solvents should be tested, including:

Purified water

pH-buffered aqueous solutions (e.g., pH 2.0, 7.4, 9.0)

Common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate,

dichloromethane, DMSO).

Procedure:

An excess amount of Methyl 4-amino-2-methyl-5-nitrobenzoate is added to a known

volume of the selected solvent in a sealed vial.

The vials are agitated (e.g., on a shaker bath) at a constant temperature (typically 25 °C)

for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

The resulting suspension is filtered (e.g., using a 0.45 µm syringe filter) to remove

undissolved solid.

The concentration of the dissolved compound in the filtrate is determined using a validated

analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV

detection.

Data Reporting: Solubility is reported in units of mg/mL or mol/L.

Protocol 3: Determination of the Acid Dissociation Constant (pKa)
Rationale: The pKa value is essential for understanding the ionization state of the molecule at

different pH values, which profoundly impacts its solubility, permeability, and interaction with

biological targets.

Methodology (Potentiometric Titration):

Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable

solvent mixture (e.g., water with a co-solvent like methanol if aqueous solubility is low).
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Titration:

The solution is placed in a thermostatted vessel and stirred continuously.

A calibrated pH electrode is immersed in the solution.

A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise

increments using a burette.

The pH of the solution is recorded after each addition of the titrant.

The titration is continued past the equivalence point.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa is determined from the pH at the half-equivalence point. Specialized

software can be used for more accurate determination from the derivative of the titration

curve.

Synthesis and Reactivity
While a specific synthesis for Methyl 4-amino-2-methyl-5-nitrobenzoate is not readily found

in the literature, a plausible synthetic route can be proposed based on established organic

chemistry principles and similar reported syntheses. A likely precursor is Methyl 4-amino-2-

methylbenzoate. The synthesis would involve the regioselective nitration of this precursor.

Methyl 4-amino-2-methylbenzoate

Nitration Reaction

 

Methyl 4-amino-2-methyl-5-nitrobenzoateWorkup & Purification

HNO₃ / H₂SO₄

Nitrating agent

Click to download full resolution via product page

Caption: Proposed synthesis workflow for Methyl 4-amino-2-methyl-5-nitrobenzoate.

Proposed Synthesis Protocol
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Rationale: The amino group is a strongly activating, ortho-, para-directing group, while the

methyl group is a weakly activating, ortho-, para-directing group. The ester group is a

deactivating, meta-directing group. In the starting material, Methyl 4-amino-2-methylbenzoate,

the position ortho to the strongly activating amino group (position 3) and the position meta to

the amino group (position 5) are the most likely sites for nitration. Steric hindrance from the

adjacent methyl group may disfavor nitration at position 3, making position 5 the more probable

site of reaction.

Methodology:

Reaction Setup: To a solution of Methyl 4-amino-2-methylbenzoate in concentrated sulfuric

acid, cooled to 0-5 °C in an ice bath, a pre-cooled mixture of concentrated nitric acid and

concentrated sulfuric acid is added dropwise with vigorous stirring.

Reaction Monitoring: The temperature of the reaction mixture is carefully maintained below

10 °C throughout the addition. After the addition is complete, the reaction is stirred at low

temperature for a specified period, and the progress is monitored by Thin Layer

Chromatography (TLC).

Workup: The reaction mixture is then poured slowly onto crushed ice, leading to the

precipitation of the crude product.

Purification: The precipitate is collected by vacuum filtration, washed with cold water until the

washings are neutral, and then dried. Further purification can be achieved by

recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure

Methyl 4-amino-2-methyl-5-nitrobenzoate.

Spectroscopic Characterization
Experimental spectra for Methyl 4-amino-2-methyl-5-nitrobenzoate are not publicly available.

However, the expected spectral features can be predicted based on its structure and data from

analogous compounds.

Predicted ¹H NMR Spectrum
Aromatic Protons: Two singlets are expected in the aromatic region (approx. 7.0-8.5 ppm).

One singlet corresponding to the proton at position 3 (between the ester and methyl groups)
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and another for the proton at position 6 (between the amino and nitro groups). The exact

chemical shifts will be influenced by the electronic effects of the substituents.

Amino Protons: A broad singlet corresponding to the two -NH₂ protons (approx. 5.0-6.0

ppm), the chemical shift of which can be concentration and solvent dependent.

Ester Methyl Protons: A sharp singlet for the -OCH₃ group (approx. 3.8-4.0 ppm).

Ring Methyl Protons: A sharp singlet for the -CH₃ group attached to the aromatic ring

(approx. 2.2-2.5 ppm).

Predicted ¹³C NMR Spectrum
Carbonyl Carbon: A signal in the downfield region corresponding to the ester carbonyl

carbon (approx. 165-170 ppm).

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their

chemical shifts determined by the attached functional groups. The carbons attached to the

nitro and amino groups will be significantly shifted.

Methyl Carbons: Two signals in the upfield region for the ester methyl carbon (approx. 52

ppm) and the ring methyl carbon (approx. 20 ppm).

Predicted Infrared (IR) Spectrum
N-H Stretching: Two distinct peaks in the region of 3300-3500 cm⁻¹ corresponding to the

symmetric and asymmetric stretching of the primary amino group.

C-H Stretching: Signals for aromatic and aliphatic C-H stretching just above and below 3000

cm⁻¹, respectively.

C=O Stretching: A strong, sharp absorption band for the ester carbonyl group around 1700-

1720 cm⁻¹.

N-O Stretching: Two strong absorption bands characteristic of the nitro group, typically

around 1500-1550 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric).

C=C Stretching: Aromatic ring C=C stretching absorptions in the 1450-1600 cm⁻¹ region.
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C-O Stretching: An absorption band for the ester C-O bond in the 1100-1300 cm⁻¹ region.

Applications in Research and Drug Development
Methyl 4-amino-2-methyl-5-nitrobenzoate is not an end-product pharmaceutical itself but

serves as a valuable building block in synthetic chemistry.

Intermediate for Active Pharmaceutical Ingredients (APIs): The primary utility of this

compound lies in its potential for further chemical modification. The nitro group can be

reduced to a second amino group, creating a diamino-substituted benzene ring. Such

structures are precursors to a wide range of heterocyclic compounds, including

benzimidazoles and quinoxalines, which are common scaffolds in medicinal chemistry.

Scaffold for Library Synthesis: The presence of multiple functional groups (amine, nitro,

ester, methyl) at distinct positions allows for diverse and regioselective chemical reactions,

making it an attractive starting material for the synthesis of compound libraries for high-

throughput screening. For instance, the amino group can be acylated, alkylated, or used in

coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid

for amide bond formation. The versatility of this scaffold is valuable in the exploration of

structure-activity relationships (SAR) during lead optimization in drug discovery.

Safety and Handling
Based on available safety data, Methyl 4-amino-2-methyl-5-nitrobenzoate should be handled

with appropriate precautions in a laboratory setting.

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[1]

Precautionary Measures:

Work in a well-ventilated area or a fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Avoid inhalation of dust and contact with skin and eyes.
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In case of contact, wash the affected area thoroughly with water.

Store in a cool, dry place away from incompatible materials such as strong oxidizing

agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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